molecular formula C22H19ClN4O2 B2929540 2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide CAS No. 862810-01-3

2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide

Cat. No.: B2929540
CAS No.: 862810-01-3
M. Wt: 406.87
InChI Key: KRWYVEBMLQUMJT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide is a complex organic compound that features a combination of chlorophenoxy and imidazo[1,2-a]pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of imidazo[1,2-a]pyridine derivatives , which are known to have a wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been utilized in the development of covalent inhibitors , suggesting that this compound may interact with its targets in a similar manner. Covalent inhibitors form a covalent bond with their target, leading to irreversible inhibition.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors , which suggests that this compound may affect pathways related to the KRAS G12C mutation.

Result of Action

It is known that imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents . Therefore, it is possible that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

The compound 2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide has been shown to have profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide is complex and multifaceted . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of 2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide within cells and tissues is a critical aspect of its biochemical profile . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-(4-chlorophenoxy)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylpropanamide and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide typically involves multi-step organic reactions. The process often begins with the preparation of the imidazo[1,2-a]pyrimidine core, which can be synthesized through various methods such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . The chlorophenoxy group is then introduced through nucleophilic substitution reactions, and the final amide linkage is formed via amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-22(2,29-18-9-7-16(23)8-10-18)20(28)25-17-6-3-5-15(13-17)19-14-27-12-4-11-24-21(27)26-19/h3-14H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWYVEBMLQUMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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